molecular formula C26H27N3O5S2 B2676000 (Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865161-73-5

(Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2676000
CAS No.: 865161-73-5
M. Wt: 525.64
InChI Key: JNONPIJQIMDLPF-RQZHXJHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide (hereafter referred to as Compound Z) is a benzamide derivative featuring a sulfamoyl group and a benzo[d]thiazole moiety. Its structure includes:

  • A benzamide core (N-benzoyl group).
  • A sulfamoyl group at the 4-position of the benzamide, substituted with N-benzyl and N-methyl groups.
  • A benzo[d]thiazol-2(3H)-ylidene ring system at the N-position, with a 6-methoxy substituent and a 3-(2-methoxyethyl) side chain.

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O5S2/c1-28(18-19-7-5-4-6-8-19)36(31,32)22-12-9-20(10-13-22)25(30)27-26-29(15-16-33-2)23-14-11-21(34-3)17-24(23)35-26/h4-14,17H,15-16,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNONPIJQIMDLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with potential biological activities, particularly in medicinal chemistry. This compound features a sulfamoyl group and a thiazole ring, which are known to impart various pharmacological properties. Understanding its biological activity requires an exploration of its mechanism of action, synthesis, and potential therapeutic applications.

Molecular Structure

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C₁₉H₂₃N₃O₃S
  • Molecular Weight : 373.47 g/mol

The compound exhibits a Z configuration at the ylidene linkage, which may influence its interactions with biological targets.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions. Key steps include:

  • Formation of the Benzamide Derivative : Utilizing benzylamine and appropriate aldehydes under controlled conditions.
  • Introduction of the Sulfamoyl Group : This is typically achieved through the reaction of sulfonyl chlorides with amines.
  • Thiazole Ring Formation : Involves cyclization reactions that incorporate sulfur and nitrogen atoms into the aromatic system.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of benzamide have shown efficacy against Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), an enzyme that inhibits viral replication .

Table 1: Antiviral Activity Comparison

CompoundIC50 (µM)SI (Selectivity Index)
IMB-0523 (similar derivative)1.9958
Lamivudine7.37>440

This table illustrates the potency of related compounds in inhibiting HBV replication, highlighting the potential for further development of sulfamoyl derivatives.

The proposed mechanism of action for this compound involves interaction with specific enzymes or receptors within viral replication pathways. The binding kinetics and thermodynamics are crucial for understanding how effectively this compound can inhibit viral activity.

Case Studies

  • Study on Antiviral Efficacy : In vitro studies demonstrated that compounds with structural similarities to this compound significantly reduced HBV DNA levels in treated cells . The study emphasized the importance of structural modifications in enhancing antiviral activity.
  • Toxicity and Pharmacokinetics : Evaluations in animal models revealed that certain derivatives exhibited manageable toxicity profiles while maintaining effective antiviral activity, suggesting a promising therapeutic window for clinical applications .

Comparison with Similar Compounds

Table 1: Structural Features of Compound Z and Analogues

Compound Name/ID Core Structure Key Substituents Heterocyclic System Reference
Compound Z Benzamide + sulfamoyl 4-(N-benzyl-N-methylsulfamoyl), 6-methoxy, 3-(2-methoxyethyl)benzo[d]thiazole Benzo[d]thiazol-2(3H)-ylidene
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Benzamide 5-isoxazol-5-yl, 3-phenyl [1,3,4]-Thiadiazole
8a () Benzamide + pyridine 5-acetyl-6-methyl-pyridin-2-yl, 3-phenyl Pyridine + [1,3,4]-thiadiazole
4g () Benzamide + acryloyl 3-(3-methylphenyl), 5-(3-dimethylamino-acryloyl) [1,3,4]-Thiadiazole
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide Benzamide + sulfamoyl 6-bromo, 3-ethyl, dimethylsulfamoyl Benzo[d]thiazole

Key Observations :

  • Heterocyclic Systems : Compound Z shares the benzo[d]thiazole core with but differs in substituents. Thiadiazole-based analogues (e.g., 6, 8a) lack the methoxyethyl side chain .
  • Sulfamoyl vs. Sulfonyl: Compound Z’s N-benzyl-N-methylsulfamoyl group distinguishes it from dimethylsulfamoyl () or non-sulfonamide derivatives ().
  • Substituent Complexity : The 3-(2-methoxyethyl) group in Compound Z enhances hydrophilicity compared to bromo-ethyl () or acetyl/methyl groups ().

Key Observations :

  • Compound Z’s synthesis likely involves multi-step functionalization of the benzothiazole ring, similar to methods in .
  • Thiadiazole derivatives (e.g., 6, 8a) are synthesized via cyclization with hydroxylamine or active methylene reagents, yielding moderate to high efficiency .

Physicochemical Properties

Table 3: Spectroscopic and Analytical Data

Compound IR (C=O Stretch, cm⁻¹) Melting Point (°C) MS (m/z) Reference
Compound Z Not reported Not reported Not reported
6 () 1606 160 348 (M⁺)
8a () 1679, 1605 290 414 (M⁺)
4g () 1690, 1638 200 392 (M⁺)
N-(6-bromo-3-ethyl...) Not reported Not reported 506 (M⁺)

Key Observations :

  • Compound Z’s sulfamoyl group would exhibit S=O stretches (~1250–1150 cm⁻¹), similar to sulfonamides in .
  • Higher melting points in thiadiazole derivatives (e.g., 8a: 290°C) suggest greater crystallinity compared to benzothiazoles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.